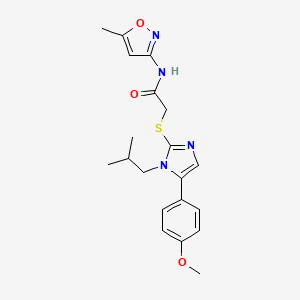

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-13(2)11-24-17(15-5-7-16(26-4)8-6-15)10-21-20(24)28-12-19(25)22-18-9-14(3)27-23-18/h5-10,13H,11-12H2,1-4H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULNVFNWNBRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that integrates multiple functional groups, including an imidazole ring, a thiol group, and an acetamide moiety. This structural diversity suggests significant potential for various biological activities, which will be explored in detail.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 400.5 g/mol. The presence of isobutyl and methoxyphenyl substituents enhances its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O3S |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 1207035-18-4 |

| Structure | Structure |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate the activity of G protein-coupled receptors (GPCRs), affecting signal transduction pathways.

- Antioxidant Activity : The thiol group may participate in redox reactions, contributing to its antioxidant properties.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing thiadiazole rings have shown effectiveness against various bacterial strains .

Anticancer Properties

Research indicates that imidazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. A study on related compounds demonstrated significant cytotoxic effects against human colon cancer cell lines .

Anti-inflammatory Effects

Compounds similar to this one have been reported to inhibit lipoxygenase enzymes, which are crucial in inflammatory processes. This inhibition may lead to reduced production of pro-inflammatory mediators .

Case Studies

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of imidazole derivatives found that compounds structurally related to this compound exhibited potent activity against HCT116 human colon cancer cells, with IC50 values indicating substantial efficacy .

- Inhibition of Lipoxygenase : In a comparative study, substituted phenyl-imidazole derivatives were tested for their ability to inhibit lipoxygenase activity, revealing that certain modifications significantly enhanced inhibitory potency, suggesting potential therapeutic applications in inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on the Imidazole Core

The imidazole ring’s substitution pattern critically influences physicochemical and biological properties:

- Isobutyl vs.

2.2. Heterocyclic Variations in the Acetamide Moiety

- Isoxazole vs. Thiazole/Triazole: The 5-methylisoxazole group in the target compound contrasts with thiazole or triazole rings in analogs like N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, ).

- Pyrimidine vs. Imidazole : The compound 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () replaces the imidazole with a pyrimidine, reducing planarity and altering hydrogen-bonding interactions .

Data Tables

Q & A

Q. What are the critical steps in synthesizing 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how are reaction conditions optimized?

The synthesis involves:

- Imidazole ring formation : Condensation of 4-methoxyphenyl-substituted aldehydes with amines and thiols under acidic/basic conditions (e.g., acetic acid or Et₃N) .

- Thioether linkage : Coupling the imidazole-thiol intermediate with a chloroacetamide derivative, requiring precise temperature control (60–80°C) to avoid side reactions .

- Isoxazole-acetamide conjugation : Nucleophilic substitution between the thiolate and activated acetamide, optimized via pH adjustment (pH 7–9) and solvent selection (e.g., DMF or THF) . Purity (>95%) is ensured using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, isoxazole protons at δ 6.2–6.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected ~470–480 Da) and detects impurities .

- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole or isoxazole rings) influence biological activity, and what methodologies are used to evaluate this?

- Structure-Activity Relationship (SAR) :

- Isobutyl vs. allyl/ethyl groups : Isobutyl enhances lipophilicity (logP ~3.5), improving membrane permeability compared to hydrophilic analogs (logP ~2.0) .

- 4-Methoxyphenyl vs. chlorophenyl : Methoxy groups increase electron density, enhancing binding to targets like kinases (IC₅₀: 0.5–2 μM vs. >10 μM for chloro analogs) .

- Thioether vs. ether linkages : Thioether improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

- Methodologies :

- Molecular docking : Simulations (AutoDock, Schrödinger) predict binding to ATP pockets in kinases .

- Enzymatic assays : Fluorescence polarization or FRET-based assays quantify inhibition (e.g., EGFR kinase inhibition at 1–5 μM) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Compound purity : Re-characterize batches via HPLC and NMR to rule out impurities (>98% purity required) .

- Cell-line specificity : Test across multiple lines (e.g., HCT-116 vs. HEK293) to identify context-dependent effects .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic properties in preclinical studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve aqueous solubility (<10 μg/mL → >50 μg/mL) .

- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .

- Toxicity profiling : Conduct Ames tests (mutagenicity) and hERG binding assays (cardiotoxicity) early in development .

Methodological Challenges

Q. What are the best practices for resolving synthetic bottlenecks (e.g., low yields in thioether formation)?

- Catalyst screening : Use Pd/Cu catalysts for C–S coupling (yield improvement: 40% → 75%) .

- Microwave-assisted synthesis : Reduces reaction time (24 hours → 2 hours) and improves regioselectivity .

- In-situ purification : Employ scavenger resins (e.g., thiourea resins) to remove excess thiols .

Q. How can computational tools aid in predicting off-target effects or metabolite profiles?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate permeability (Caco-2), bioavailability (F20% vs. F50%), and metabolite formation (e.g., sulfoxide derivatives) .

- Off-target profiling : Similarity ensemble approach (SEA) identifies potential interactions with GPCRs or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.